1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Pro-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis involves the following steps:
Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide.
Deprotection: The Fmoc group is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-Val-Pro-Pro-OH involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-Pro-Pro-OH primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by proteases.
Common Reagents and Conditions
Hydrolysis: Water and proteases are commonly used to hydrolyze H-Val-Pro-Pro-OH.
Enzymatic Reactions: ACE inhibitors like H-Val-Pro-Pro-OH interact with ACE under physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of H-Val-Pro-Pro-OH is its constituent amino acids: valine, proline, and proline .
Scientific Research Applications
H-Val-Pro-Pro-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.
Medicine: Investigated for its antihypertensive properties and potential use in treating hypertension.
Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure
Mechanism of Action
H-Val-Pro-Pro-OH exerts its effects by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-Val-Pro-Pro-OH reduces the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular target of H-Val-Pro-Pro-OH is the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion of angiotensin I .
Comparison with Similar Compounds
Similar Compounds
Ile-Pro-Pro (IPP): Another tripeptide derived from milk proteins with similar ACE inhibitory properties.
Leu-Pro-Pro (LPP): A tripeptide with ACE inhibitory activity but different amino acid composition.
Uniqueness
H-Val-Pro-Pro-OH is unique due to its specific amino acid sequence, which provides a distinct binding affinity and inhibitory potency towards ACE. Its stability and effectiveness in physiological conditions make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAQXCYFQKSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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